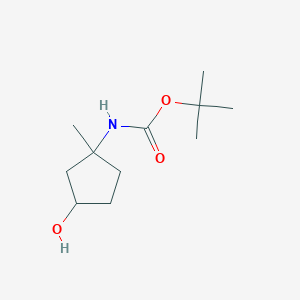

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclopentyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger quantities of reactants and solvents, as well as more robust equipment to handle the increased scale .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxyl compound.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 1780760-71-5

The compound features a tert-butyl group attached to a carbamate structure linked to a cyclopentyl moiety with a hydroxyl group at the 3-position. This unique configuration contributes to its reactivity and applications in various domains.

Chemistry

Building Block for Synthesis : tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for the exploration of new reaction pathways, facilitating the development of novel compounds used in pharmaceuticals and agrochemicals.

Biological Research

Enzyme Studies : The compound can act as a probe in studying enzyme-catalyzed reactions involving carbamates. It may help elucidate the mechanisms of action for enzymes that metabolize carbamate-containing drugs, providing insights into drug metabolism and efficacy.

Model Compound : Due to its structural characteristics, it can be used as a model compound for investigating metabolic pathways related to similar carbamate structures.

Medicinal Chemistry

Prodrug Potential : The carbamate group in this compound can be hydrolyzed in vivo to release active pharmaceutical agents, making it a candidate for prodrug development. This property allows for controlled release and improved pharmacokinetics, enhancing therapeutic efficacy while minimizing side effects.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of various chemicals. Its stability and reactivity make it valuable in manufacturing processes for pharmaceuticals and specialty chemicals.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that compounds similar to this compound exhibit significant interactions with specific enzymes involved in drug metabolism. These studies highlight its potential role in understanding pharmacokinetic profiles and optimizing drug design strategies.

Case Study 2: Prodrug Development

In medicinal chemistry, studies have explored the use of this compound as a prodrug candidate. Research indicates that its hydrolysis leads to the release of active agents with enhanced bioavailability, supporting its application in developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carbamate moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate

- tert-Butyl N-(3-hydroxy-1-methylcyclohexyl)carbamate

Uniqueness

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its cyclobutyl and cyclohexyl analogs .

Actividad Biológica

Tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C11H21NO3

- Molecular Weight : 213.29 g/mol

- Structure : The compound features a tert-butyl group, a carbamate moiety, and a cyclopentyl derivative with a hydroxyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, potentially influencing their activity. Additionally, the carbamate structure can participate in nucleophilic reactions, which may lead to the formation of biologically active metabolites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells .

Study 1: Neuroprotective Activity

A study explored the effects of related carbamates on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that compounds similar to this compound could enhance cell viability and reduce inflammatory markers such as TNF-α when co-administered with Aβ .

| Treatment Group | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 5.0 |

| Aβ Only | 43.78 | 15.0 |

| Aβ + Compound | 62.98 | 10.0 |

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTWGKRXKFXYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.